

2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)thiazole
Cat. No.:	B1288848

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Bromo-5-(trifluoromethyl)thiazole**, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Chemical Properties

2-Bromo-5-(trifluoromethyl)thiazole is a halogenated heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a trifluoromethyl group. These functional groups impart unique reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

Property	Value	Source
Molecular Formula	C ₄ HBrF ₃ NS	[1] [2] [3]
Molecular Weight	232.02 g/mol	[1] [3]
Physical State	Liquid	[1] [3]
IUPAC Name	2-bromo-5-(trifluoromethyl)-1,3-thiazole	[1] [2]
CAS Number	1209458-80-9	[1] [2] [3]
Predicted Boiling Point	182.8 ± 35.0 °C at 760 mmHg	[4]
Purity	Typically ≥95%	[1] [3]

Note: Experimental values for boiling point, density, and solubility are not readily available in public literature. The provided boiling point is a predicted value.

Synthesis and Reactivity

The synthesis of **2-Bromo-5-(trifluoromethyl)thiazole** is not explicitly detailed in publicly available literature. However, analogous syntheses of substituted thiazoles often proceed via the Hantzsch thiazole synthesis, followed by a selective bromination step. Thiazole derivatives are known to be valuable in the development of agrochemicals and pharmaceuticals, including kinase inhibitors.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The reactivity of **2-Bromo-5-(trifluoromethyl)thiazole** is largely dictated by the presence of the bromine atom at the 2-position of the thiazole ring. This C-Br bond is susceptible to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a wide range of aryl and heteroaryl boronic acids. This versatility makes it a valuable building block for creating diverse molecular scaffolds.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

While a specific protocol for **2-Bromo-5-(trifluoromethyl)thiazole** is not available, the following represents a general procedure for a Suzuki-Miyaura coupling reaction with a bromo-

heterocycle, which can be adapted and optimized by researchers.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:

Materials:

- **2-Bromo-5-(trifluoromethyl)thiazole** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or K_3PO_4 , 2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

- To a flame-dried Schlenk flask, add **2-Bromo-5-(trifluoromethyl)thiazole**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

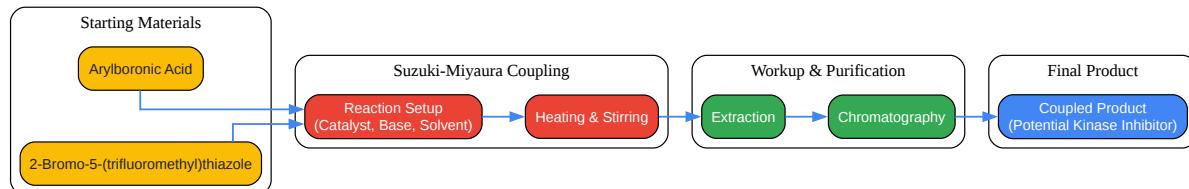
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromo-5-(trifluoromethyl)thiazole** is not readily available in the surveyed literature. For related thiazole derivatives, the following general characteristics can be expected:

- ^1H NMR: Signals corresponding to the thiazole ring proton.
- ^{13}C NMR: Resonances for the carbon atoms of the thiazole ring and the trifluoromethyl group.
- ^{19}F NMR: A characteristic signal for the trifluoromethyl group.
- IR Spectroscopy: Absorption bands corresponding to C-H, C=N, C-S, and C-F stretching and bending vibrations.[12][13]
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of bromine, trifluoromethyl, and other fragments.[12][14][15]

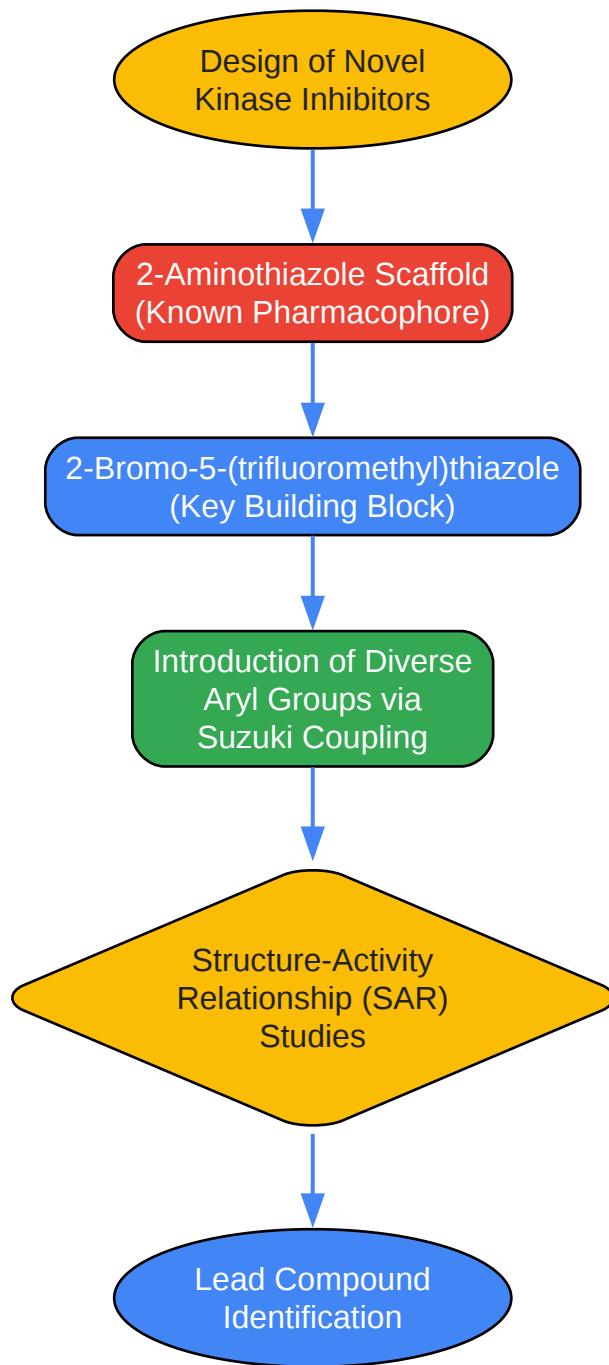
Logical Relationships and Workflows

The following diagrams illustrate the general logic of utilizing **2-Bromo-5-(trifluoromethyl)thiazole** in a drug discovery context, specifically in the synthesis of potential kinase inhibitors via Suzuki-Miyaura cross-coupling.



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General workflow for Suzuki-Miyaura coupling.



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Logic of using the thiazole as a scaffold.

Safety Information

2-Bromo-5-(trifluoromethyl)thiazole is classified as a hazardous substance. Researchers should consult the Safety Data Sheet (SDS) before handling and take appropriate safety

precautions.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

This technical guide summarizes the currently available information on **2-Bromo-5-(trifluoromethyl)thiazole**. Further research is needed to fully characterize its physical and chemical properties and to explore its full potential in various applications.

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